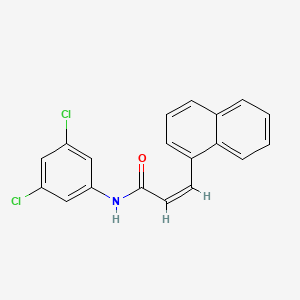

N-(3,5-dichlorophenyl)-3-(1-naphthyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,5-dichlorophenyl)-3-(1-naphthyl)acrylamide is a compound that is likely to exhibit interesting chemical and physical properties due to the presence of both naphthyl and dichlorophenyl groups. While the specific compound is not directly synthesized or characterized in the provided papers, related compounds with naphthyl groups and acrylamide structures have been studied. These related compounds have been synthesized and their structures have been analyzed, providing insights into the potential behavior of this compound.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized and characterized, indicating that similar synthetic routes could potentially be applied to the synthesis of this compound . Additionally, the synthesis of 2-hydroxyl-3-chloropropyl acrylate through a ring-opening esterifying reaction suggests that acrylate derivatives can be synthesized using catalysts and controlled reaction conditions . These methods could inform the synthesis of the compound .

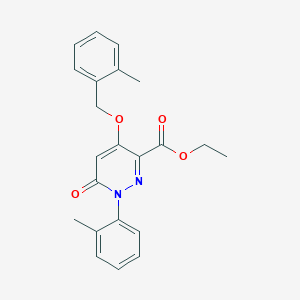

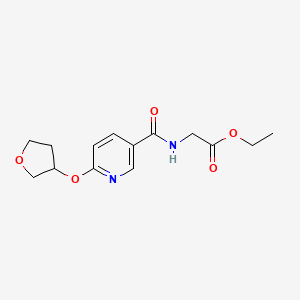

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was elucidated, showing that the cyclohexane ring adopts a chair conformation and the molecular conformation is stabilized by an intramolecular hydrogen bond . This information can be useful in predicting the molecular conformation of this compound, which may also exhibit intramolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of naphthyl-containing acrylamides can be complex. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamides exhibit colorimetric sensing of fluoride anions, which is a chemical reaction based on a deprotonation-enhanced intramolecular charge transfer mechanism . Similarly, N-(naphthylethyl)prop-2-enamides can undergo intramolecular photocycloaddition and cyclisation reactions, which are highly peri- and stereoselective . These studies suggest that this compound may also participate in specific chemical reactions that are sensitive to the substituents present on the acrylamide moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. The presence of the naphthyl group can contribute to the compound's aromaticity and potential interactions with other molecules, while the dichlorophenyl group may add to the compound's reactivity and polarity. The synthesis and characterization of similar compounds, as well as their reactivity, provide a foundation for understanding the properties of this compound .

科学的研究の応用

Acrylamide Research Applications

Chemistry and Biochemistry : Acrylamide is extensively studied for its chemistry, biochemistry, and safety due to its presence in various industrial products and foods. Research focuses on understanding its formation, especially in food through Maillard reactions, and its impact on human health. The goal is to develop improved food processes to decrease dietary acrylamide content without compromising food quality and safety (Friedman, 2003).

Mitigation Strategies in Food : There's significant research on mitigating acrylamide formation in foods, including selecting plant varieties with low precursor levels, optimizing processing conditions, and using food additives that inhibit its formation. These strategies aim to reduce the acrylamide burden of the diet while preserving food quality and sensory attributes (Friedman & Levin, 2008).

Analytical Methods and Levels in Food : The development of analytical methods for acrylamide detection in foods has advanced, helping to understand its levels across different food products and processing conditions. This research is crucial for assessing exposure risks and evaluating the effectiveness of reduction strategies (Stadler & Scholz, 2004).

Mechanisms of Formation and Influencing Factors : Studies delve into the mechanisms behind acrylamide formation during food heating, with a focus on the Maillard reaction among other pathways. Understanding these mechanisms is key to developing targeted approaches for reducing acrylamide without negatively affecting food quality (Lingnert et al., 2002).

特性

IUPAC Name |

(Z)-N-(3,5-dichlorophenyl)-3-naphthalen-1-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2NO/c20-15-10-16(21)12-17(11-15)22-19(23)9-8-14-6-3-5-13-4-1-2-7-18(13)14/h1-12H,(H,22,23)/b9-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHOTINIUUDXJB-HJWRWDBZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)NC3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=C\C(=O)NC3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-methylpyrimidine](/img/structure/B2539961.png)

![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(tert-butyl)benzamide](/img/structure/B2539963.png)

![Methyl 2-[5,7-dimethyl-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2539964.png)

![(NE)-N-(6-methyl-6-azabicyclo[3.2.2]nonan-3-ylidene)hydroxylamine](/img/structure/B2539974.png)

![3-(2-methoxyethyl)-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2539976.png)